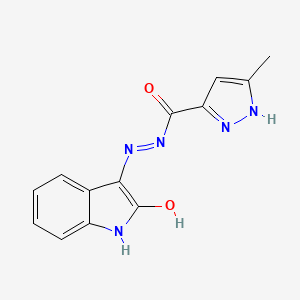
4-(2-methyl-2-propen-1-yl)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-2-propen-1-yl)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse applications in medicine, agriculture, and material science. These compounds have attracted scientific interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related triazole derivatives often involves multi-step reactions, including nucleophilic substitution and condensation processes. Abdel-Wahab et al. (2023) describe the synthesis of a similar triazole derivative, confirming its structure via X-ray single crystal diffraction and spectral analyses (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
Triazole derivatives exhibit complex molecular structures, often characterized by intermolecular interactions in the crystalline solid state. Panini et al. (2014) analyzed the molecular interactions in a similar compound, emphasizing the significance of intermolecular hydrogen bonds in stabilizing the crystalline structure (Panini et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including intramolecular interactions and tautomerism. Aouad et al. (2018) reported on the thiol⇔thione tautomerism in a 1,2,4-triazole derivative, highlighting its physicochemical characteristics and structural analysis (Aouad et al., 2018).
Physical Properties Analysis
The physical properties of triazole derivatives, such as crystalline structure and thermal stability, are crucial for their application. X-ray diffraction and spectroscopic techniques are commonly used for their characterization. For example, Saraç (2022) synthesized and characterized a triazole derivative using quantum chemical calculations and spectral techniques, providing insights into its molecular geometry and vibrational frequencies (Saraç, 2022).
Chemical Properties Analysis
Triazole derivatives exhibit a range of chemical properties, including reactivity with various organic and inorganic reagents. Their chemical behavior is often explored through theoretical calculations and experimental observations. For instance, Kariuki et al. (2021) synthesized and characterized isomeric triazole compounds, analyzing their structural and chemical properties (Kariuki et al., 2021).
Propriétés
IUPAC Name |
4-(2-methylprop-2-enyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8(2)7-15-11(13-14-12(15)19)9-4-3-5-10(6-9)16(17)18/h3-6H,1,7H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNDCWPMEWXZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)



![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)

![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)

![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)
![ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5635697.png)
![(1S*,5R*)-3-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5635710.png)


